molecular formula C14H19NO4 B044669 (S)-N-Boc-3-Amino-3-phenylpropanoic acid CAS No. 103365-47-5

(S)-N-Boc-3-Amino-3-phenylpropanoic acid

Cat. No. B044669
M. Wt: 265.3 g/mol
InChI Key: JTNQFJPZRTURSI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of (S)-N-Boc-3-Amino-3-phenylpropanoic acid and related compounds involves multiple steps, including protection of amino groups, functionalization of side chains, and coupling reactions. For instance, the preparation of β-peptides from geminally disubstituted β-amino acids, which are closely related to (S)-N-Boc-3-Amino-3-phenylpropanoic acid, utilizes protected amino acids obtained from 3-methylbut-2-enoic acid and ammonia or from Boc-protected methyl 3-aminopropanoate via enolate methylation (Seebach et al., 1998).

Molecular Structure Analysis

The molecular structure of (S)-N-Boc-3-Amino-3-phenylpropanoic acid features a Boc-protected amino group, which is crucial for its stability and reactivity in synthetic applications. The crystal structure analysis of similar Boc-protected amino acids reveals their geometric arrangement and potential for forming hydrogen-bonded motifs, indicative of their role in constructing complex molecules (Seebach et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of (S)-N-Boc-3-Amino-3-phenylpropanoic acid is largely influenced by its protected amino group and phenyl side chain. These groups enable selective reactions such as N-tert-butoxycarbonylation of amines, showcasing the compound's versatility in synthetic chemistry (Heydari et al., 2007).

Scientific Research Applications

  • Peptide Nucleic Acid-Assisted Generation of Targeted Double-Stranded DNA Breaks with T7 Endonuclease I

    • Application Summary : This research harnessed the power of gamma-modified peptide nucleic acids (γPNAs) to facilitate targeted, specific DNA invasion and used T7 endonuclease I (T7EI) to recognize and cleave the γPNA-invaded DNA .
    • Methods of Application : The researchers demonstrated that T7EI can be used as a programmable nuclease capable of generating single or multiple specific double-strand breaks (DSBs) in vitro under a broad range of conditions .
    • Results : The study showed that this system could potentially be applied for large-scale genomic manipulation, including cloning, large-fragment DNA assembly, and gene editing, with exciting applications in biotechnology, medicine, agriculture, and synthetic biology .
  • Succinic Acid: Applications and Microbial Production Using Organic Wastes as Low-Cost Substrates

    • Application Summary : Succinic acid is a valuable organic acid that can be employed in a variety of sectors including food, cosmetics, and chemistry .
    • Methods of Application : Through bacterial fermentation, succinic acid can be easily produced. The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste .
    • Results : The review summarizes the evolution of microbial production, fermentative methods, various organic substrates and the effects of efforts to recover and refine components for a wide range of applications in the perspective of biologically produced succinic acid for commercialization state .
  • Peptide Nucleic Acid-Assisted Generation of Targeted Double-Stranded DNA Breaks with T7 Endonuclease I

    • Application Summary : This research harnessed the power of gamma-modified peptide nucleic acids (γPNAs) to facilitate targeted, specific DNA invasion and used T7 endonuclease I (T7EI) to recognize and cleave the γPNA-invaded DNA .
    • Methods of Application : The researchers demonstrated that T7EI can be used as a programmable nuclease capable of generating single or multiple specific double-strand breaks (DSBs) in vitro under a broad range of conditions .
    • Results : The study showed that this system could potentially be applied for large-scale genomic manipulation, including cloning, large-fragment DNA assembly, and gene editing, with exciting applications in biotechnology, medicine, agriculture, and synthetic biology .
  • Succinic Acid: Applications and Microbial Production Using Organic Wastes as Low-Cost Substrates

    • Application Summary : Succinic acid is a valuable organic acid that can be employed in a variety of sectors including food, cosmetics, and chemistry .
    • Methods of Application : Through bacterial fermentation, succinic acid can be easily produced. The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste .
    • Results : The review summarizes the evolution of microbial production, fermentative methods, various organic substrates and the effects of efforts to recover and refine components for a wide range of applications in the perspective of biologically produced succinic acid for commercialization state .
  • Peptide Nucleic Acid-Assisted Generation of Targeted Double-Stranded DNA Breaks with T7 Endonuclease I

    • Application Summary : This research harnessed the power of gamma-modified peptide nucleic acids (γPNAs) to facilitate targeted, specific DNA invasion and used T7 endonuclease I (T7EI) to recognize and cleave the γPNA-invaded DNA .
    • Methods of Application : The researchers demonstrated that T7EI can be used as a programmable nuclease capable of generating single or multiple specific double-strand breaks (DSBs) in vitro under a broad range of conditions .
    • Results : The study showed that this system could potentially be applied for large-scale genomic manipulation, including cloning, large-fragment DNA assembly, and gene editing, with exciting applications in biotechnology, medicine, agriculture, and synthetic biology .
  • Succinic Acid: Applications and Microbial Production Using Organic Wastes as Low-Cost Substrates

    • Application Summary : Succinic acid is a valuable organic acid that can be employed in a variety of sectors including food, cosmetics, and chemistry .
    • Methods of Application : Through bacterial fermentation, succinic acid can be easily produced. The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste .
    • Results : The review summarizes the evolution of microbial production, fermentative methods, various organic substrates and the effects of efforts to recover and refine components for a wide range of applications in the perspective of biologically produced succinic acid for commercialization state .

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound and appropriate safety precautions. These would typically include recommendations for personal protective equipment and handling procedures .

Future Directions

The future directions for research on a specific compound would depend on its potential applications and current limitations. This could involve improving synthesis methods, exploring new applications, or addressing safety concerns .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNQFJPZRTURSI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370332
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Boc-3-Amino-3-phenylpropanoic acid

CAS RN

103365-47-5
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Silvers, GT Robertson, CM Taylor… - Journal of medicinal …, 2014 - ACS Publications
There is an urgent demand for the development of new antibiotics due to the increase in drug-resistant pathogenic bacteria. A novel target is the multifunctional enzyme acetyl-CoA …
Number of citations: 33 pubs.acs.org
ASM Li, S Kimani, B Wilson, M Noureldin… - Journal of Medicinal …, 2023 - ACS Publications
DCAF1 is a substrate receptor of two distinct E3 ligases (CRL4 DCAF1 and EDVP), plays a critical physiological role in protein degradation, and is considered a drug target for various …
Number of citations: 10 pubs.acs.org
MA Silvers - 2014 - search.proquest.com
Design, Synthesis, and Antibacterial Properties of Dual-Ligand Inhibitors of Acetyl-CoA Carboxylase and Mechanism of Action for the Antibacterial Agent Moiramide B Abstract An …
Number of citations: 4 search.proquest.com

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